molecular formula C8H5N3 B12278109 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile

1H-pyrrolo[3,2-c]pyridine-2-carbonitrile

Cat. No.: B12278109
M. Wt: 143.15 g/mol
InChI Key: LBUWNBMXZPNPDB-UHFFFAOYSA-N
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Description

Significance of Pyrrolopyridine Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry

Pyrrolopyridine heterocycles are of immense interest in both organic synthesis and medicinal chemistry due to their unique structural and electronic properties. ias.ac.in These fused N-heterocyclic systems are found in numerous pharmaceuticals and are recognized for their ability to serve as bioisosteres of endogenous structures like purines and indoles. nih.gov Their structural rigidity and capacity for hydrogen bonding, conferred by the nitrogen atoms in both the pyrrole (B145914) and pyridine (B92270) rings, make them effective ligands for a variety of biological targets. ias.ac.inresearchgate.net

In medicinal chemistry, the pyrrolopyridine framework is a key component in the design of kinase inhibitors, which are crucial for cancer therapy. nih.govrsc.org The azaindole core can effectively interact with the hinge region of protein kinases, a critical interaction for potent inhibition. nih.gov Derivatives of pyrrolopyridines have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties. ekb.egnih.govnih.gov For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as potent inhibitors of colchicine-binding sites, showing significant antitumor activities. nih.govsemanticscholar.org The versatility of the pyrrolopyridine scaffold allows medicinal chemists to fine-tune a molecule's physicochemical properties, such as solubility and lipophilicity, to optimize its drug-like characteristics. nih.gov

From a synthetic standpoint, the pyrrolopyridine core presents both a challenge and an opportunity. The development of novel synthetic routes to access these scaffolds and their derivatives is an active area of research. ias.ac.inresearchgate.net Strategies often involve the construction of one ring onto the other, pre-functionalized precursor, or through multi-component reactions. The ability to selectively functionalize different positions on the bicyclic ring system is crucial for creating libraries of compounds for biological screening and for establishing structure-activity relationships (SAR). researchgate.net

Structural Classification and Isomeric Forms of Azaindoles within Academic Research

The term "azaindole" is a common synonym for pyrrolopyridine, reflecting its structure as an indole (B1671886) ring in which one of the carbon atoms in the benzene (B151609) portion has been replaced by a nitrogen atom. This substitution gives rise to four principal positional isomers, determined by the location of the nitrogen atom in the six-membered ring relative to the fused pyrrole ring. nih.gov In addition to these, other isomers exist where the nitrogen atom is at the junction of the two rings or in different positions on the pyrrole ring, leading to a broader family of related heterocycles like azaizoindoles. nih.gov

The four main isomers of azaindole are:

4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) : Nitrogen at position 4. nih.gov

5-Azaindole (B1197152) (1H-Pyrrolo[3,2-c]pyridine) : Nitrogen at position 5.

6-Azaindole (1H-Pyrrolo[2,3-c]pyridine) : Nitrogen at position 6. researchgate.net

7-Azaindole (B17877) (1H-Pyrrolo[2,3-b]pyridine) : Nitrogen at position 7. researchgate.net

Each of these isomers possesses distinct electronic properties, pKa values, and spatial arrangements of hydrogen bond donors and acceptors. nih.gov These differences significantly influence how they bind to biological macromolecules, meaning that a simple shift in the nitrogen's position can dramatically alter biological activity. For example, 7-azaindole is the most extensively studied and patented isomer, while others remain less explored but hold significant potential for drug discovery. nih.gov The specific compound of interest in this article, 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile , is a derivative of the 5-azaindole core.

Rationale for Focused Research on this compound within the Pyrrolopyridine Class

The specific focus on This compound is driven by a combination of the inherent biological potential of the 5-azaindole scaffold and the synthetic versatility of the nitrile functional group.

Firstly, the 1H-pyrrolo[3,2-c]pyridine core itself is a valuable pharmacophore. Recent research has highlighted its utility in developing potent anticancer agents. For instance, a series of derivatives based on this scaffold were designed as colchicine-binding site inhibitors and showed excellent antitumor activity against several cancer cell lines. nih.govsemanticscholar.org This demonstrates that the 5-azaindole framework provides a suitable three-dimensional structure for effective interaction with important oncological targets.

Secondly, the carbonitrile (-C≡N) group at the 2-position of the pyrrole ring is a highly valuable synthetic handle. In organic synthesis, the nitrile group is a versatile functional group that can be readily converted into a variety of other functionalities. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or used in cycloaddition reactions to form other heterocyclic rings. This chemical reactivity makes This compound an ideal intermediate for the synthesis of a diverse library of new chemical entities. By starting with this compound, chemists can systematically modify the 2-position to explore the structure-activity relationship of 1H-pyrrolo[3,2-c]pyridine derivatives, optimizing their potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-2-carbonitrile

InChI

InChI=1S/C8H5N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H

InChI Key

LBUWNBMXZPNPDB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1h Pyrrolo 3,2 C Pyridine 2 Carbonitrile and Analogues

Strategies for the De Novo Construction of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The de novo synthesis of the 1H-pyrrolo[3,2-c]pyridine framework involves assembling the bicyclic structure from simpler, non-fused starting materials. These methods are valued for their flexibility, allowing for the introduction of diverse substituents.

Domino reactions, also known as cascade reactions, offer an efficient pathway to complex molecules like pyrrolo[3,2-c]pyridines by combining multiple bond-forming events in a single pot without isolating intermediates. A notable strategy involves a catalyst-free, one-pot, three-component reaction to synthesize 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives. researchgate.net This method utilizes the reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and various 1,3-dicarbonyl compounds in water, achieving high yields through simple crystallization. researchgate.net This approach is environmentally benign, avoiding the use of hazardous or expensive catalysts. researchgate.net The reaction proceeds with high efficiency for a range of substrates, as detailed in the table below. researchgate.net

Table 1: Synthesis of 3-Substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine Derivatives via Domino Reaction

Arylglyoxal Hydrate (Ar) 1,3-Dicarbonyl Compound Product Yield
Phenyl 4-hydroxy-2H-pyran-2-one 4a 94%
4-Methylphenyl 4-hydroxy-2H-pyran-2-one 4b 92%
4-Methoxyphenyl 4-hydroxy-2H-pyran-2-one 4c 91%
4-Chlorophenyl 4-hydroxy-2H-pyran-2-one 4d 93%
Phenyl 4-hydroxy-6-methyl-2H-pyran-2-one 4g 90%
Phenyl Dimedone 4j 85%

Data sourced from a study on domino strategies for pyrrolo[3,2-c]pyridine synthesis. researchgate.net

An alternative route to the 1H-pyrrolo[3,2-c]pyridine scaffold begins with a substituted pyrrole (B145914) precursor. tugraz.at This bottom-up approach builds the pyridine (B92270) ring onto the existing pyrrole. A key sequence involves introducing a carboxylic acid moiety via a Knoevenagel condensation, followed by its conversion to an azide (B81097). tugraz.at A subsequent Curtius rearrangement of the azide promotes cyclization to form the fused 5-azaindole (B1197152) (pyrrolo[3,2-c]pyridine) ring system. tugraz.at For instance, a protected 2-substituted pyrrole can undergo a Knoevenagel condensation using malonic acid with piperidine (B6355638) in pyridine to yield a pyrrole-3-acetic acid derivative. tugraz.at This intermediate is then subjected to conditions for the Curtius rearrangement to achieve the final bicyclic scaffold. tugraz.at

Building the pyrrole ring onto a pyridine core is a common and effective strategy. One direct method involves the condensation of a substituted hydroxypyridine with chloroacetaldehyde. tugraz.at For example, starting from commercially available 4-amino-2-hydroxypyridine, a one-step condensation reaction can yield 2-hydroxypyrrolo[3,2-c]pyridine, albeit in moderate yields after purification. tugraz.at

A more elaborate, multi-step synthesis starting from a pyridine precursor has also been developed to create complex 1H-pyrrolo[3,2-c]pyridine derivatives. semanticscholar.orgnih.gov This pathway begins with a commercially available substituted pyridine, such as 2-bromo-5-methylpyridine. semanticscholar.orgnih.gov The synthesis proceeds through several key transformations:

Oxidation: The pyridine nitrogen is oxidized using an agent like m-chloroperbenzoic acid (m-CPBA) to form the corresponding pyridine-1-oxide. semanticscholar.orgnih.gov

Nitration: The pyridine-1-oxide is nitrated, for instance with fuming nitric acid in sulfuric acid, to introduce a nitro group onto the pyridine ring. semanticscholar.orgnih.gov

Pyrrole Ring Formation: The resulting nitropyridine oxide is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This is followed by a reductive cyclization, often using iron powder in acetic acid, to construct the fused pyrrole ring, yielding a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. semanticscholar.orgnih.gov

Functionalization: This bromo-substituted scaffold can then be further functionalized, for example, through N-arylation followed by a Suzuki cross-coupling reaction to introduce various aryl groups at the 6-position. semanticscholar.orgnih.gov

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex heterocyclic systems like 1H-pyrrolo[3,2-c]pyridine.

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key strategy in heterocyclic synthesis. mdpi.comnih.govmdpi.com While often used to append substituents, it can also be integral to the de novo construction of the scaffold itself. A common approach involves a Sonogashira coupling to introduce an alkyne onto a precursor, which then participates in a subsequent intramolecular cyclization to form the heterocyclic ring. beilstein-journals.orgnih.gov

For example, in the synthesis of the related pyrrolo[3,2-d]pyrimidine scaffold, a 5-bromo-6-chlorouracil derivative is first coupled with a terminal aryl acetylene (B1199291) via a Sonogashira reaction (using Pd(PPh₃)Cl₂ and CuI as catalysts). nih.gov The resulting alkynylated uracil (B121893) then undergoes a palladium-catalyzed domino C-N coupling/hydroamination reaction with an aniline (B41778) to form the fused pyrrole ring, yielding the final pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione product. beilstein-journals.orgnih.govbeilstein-journals.org This sequence demonstrates how a palladium-catalyzed coupling can be a critical first step in a domino process for scaffold assembly. beilstein-journals.orgnih.gov

Bimetallic catalytic systems can offer unique reactivity and efficiency. A synergetic copper/zinc-catalyzed one-step annulation reaction has been developed for the synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. rsc.orgresearchgate.net This method involves the reaction of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes. rsc.orgresearchgate.net The reaction proceeds through a double cyclization pathway to deliver 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives in moderate to good yields. rsc.org The practicality of this protocol has been demonstrated on a gram scale, highlighting its utility. rsc.org

Table 2: Synergetic Copper/Zinc-Catalyzed Synthesis of 1H-Pyrrolo[3,2-c]quinoline Derivatives

2-Amino(hetero)arylnitrile Buta-1,3-diyne Product Yield
2-aminobenzonitrile N,N-dibenzyl-5-phenylpenta-2,4-diyn-1-amine 4a 75%
2-amino-5-chlorobenzonitrile N,N-dibenzyl-5-phenylpenta-2,4-diyn-1-amine 4b 71%
2-amino-5-methylbenzonitrile N,N-dibenzyl-5-phenylpenta-2,4-diyn-1-amine 4c 78%
2-amino-5-methoxybenzonitrile N,N-dibenzyl-5-phenylpenta-2,4-diyn-1-amine 4d 65%
2-aminonicotinonitrile N,N-dibenzyl-5-phenylpenta-2,4-diyn-1-amine 4j 62%

Data sourced from a study on synergetic copper/zinc catalysis. rsc.org

Multicomponent Reaction Approaches (e.g., Ugi-Zhu Cascade) for Scaffold Elaboration

Multicomponent reactions (MCRs) offer an efficient strategy for building complex molecular scaffolds like pyrrolopyridines in a single step, enhancing synthetic efficiency by forming multiple bonds in one pot. The Ugi-Zhu reaction, a prominent example, combines an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone.

A diversity-oriented synthesis approach has been developed for pyrrolo[3,4-b]pyridin-5-ones, a related isomer, utilizing an Ugi-Zhu/cascade strategy. nih.gov In this method, 4-formylbenzonitrile serves as a key bifunctional component. The formyl group participates in the initial Ugi-Zhu reaction, leading to the formation of the pyrrolopyridinone core through a subsequent cascade of N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration. nih.gov The nitrile group, remaining intact during the scaffold's construction, is then available for further transformations, such as click chemistry cycloadditions to form tetrazoles or triazines. nih.gov While this specific example builds the pyrrolo[3,4-b]pyridin-5-one isomer, the principle demonstrates the potential of using MCRs like the Ugi-Zhu cascade for the efficient elaboration of various pyrrolopyridine scaffolds.

Another multicomponent approach involves an I2-promoted formal [3 + 1 + 1 + 1] cyclization, which has been used to construct the 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles. rsc.org This highlights the utility of MCRs in synthesizing complex, cyano-substituted heterocyclic systems.

Functionalization and Derivatization Strategies Involving the Nitrile Moiety

The nitrile group at the C2 position of the 1H-pyrrolo[3,2-c]pyridine core is a versatile functional handle, enabling a wide range of chemical transformations for creating diverse derivatives.

Direct Chemical Transformations of the Nitrile Group

The cyano group can be directly converted into other important functionalities, such as primary amines, or can participate in cyclization reactions to build fused heterocyclic systems.

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. This can be accomplished using various reagents and catalytic systems. thieme-connect.de

Commonly used methods involve stoichiometric amounts of metal hydrides, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), though the latter often requires higher temperatures or the presence of a catalyst. thieme-connect.de Catalytic hydrogenation represents a more atom-economical approach, employing transition-metal catalysts based on ruthenium, nickel, palladium, or cobalt with molecular hydrogen. thieme-connect.de

More recent and milder methods have also been developed. For instance, ammonia (B1221849) borane (B79455) can reduce a wide array of nitriles to primary amines under thermal conditions without a catalyst. organic-chemistry.org Another approach uses diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride to effectively reduce both aliphatic and aromatic nitriles. organic-chemistry.org

Table 1: Selected Reagents for Nitrile Reduction to Primary Amines

Reagent/System Conditions Notes
Lithium Aluminum Hydride (LiAlH₄) Room Temperature Stoichiometric, highly reactive. thieme-connect.de
Sodium Borohydride (NaBH₄) Higher Temperatures or with Catalyst Stoichiometric, less reactive than LiAlH₄. thieme-connect.de
H₂ / Transition Metal Catalyst (Ru, Ni, Pd, Co) Catalytic Atom-economical, widely used in industry. thieme-connect.de
Ammonia Borane (H₃NBH₃) Thermal Catalyst-free, environmentally benign byproducts. organic-chemistry.org
Diisopropylaminoborane / LiBH₄ Catalytic Reduces a large variety of nitriles. organic-chemistry.org
Samarium(II) Iodide (SmI₂) Lewis Base Activation Mild, single electron transfer conditions with good functional group tolerance. organic-chemistry.org

The nitrile group is an excellent participant in cyclization reactions, enabling the construction of fused polycyclic systems. One powerful method is free-radical intramolecular cyclization. This has been used to synthesize 3-arylpyrido[2,1-a]pyrrolo[3,2-c]isoquinoline derivatives from o-bromophenyl-substituted pyrrolylpyridinium salts using a tris(trimethylsilyl)silane (B43935) (TTMSS)/AIBN system. beilstein-journals.org This approach is notable for its ability to create skeletons that are not accessible via traditional Pd-catalyzed cyclizations. beilstein-journals.org

The cyano group can also be transformed into a heterocyclic ring itself. In the synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones, a nitrile group on the scaffold was converted into a 5-substituted-1H-tetrazole ring through a click-type cycloaddition reaction with sodium azide. nih.gov This demonstrates a direct and efficient pathway to fuse a tetrazole ring onto the core structure.

Nucleophilic Substitution Reactions on the Pyrrolopyridine Core

The pyridine ring within the 1H-pyrrolo[3,2-c]pyridine scaffold is electron-deficient, making it susceptible to nucleophilic attack, particularly when a good leaving group is present. Nucleophilic aromatic substitution (SNAᵣ) on pyridine rings preferentially occurs at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Direct substitution on an unsubstituted pyridine ring is challenging, but the reaction is facilitated by the presence of activating electron-withdrawing groups or a suitable leaving group. mdpi.com

A practical application of this reactivity is seen in the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.gov The key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, features a bromine atom at the C6 position (equivalent to the C4 position of the parent pyridine). This bromo-derivative readily undergoes Suzuki-Miyaura cross-coupling with various substituted phenylboronic acids in the presence of a palladium catalyst (Pd(PPh₃)₄) to yield the corresponding C6-arylated products. nih.gov

Table 2: Suzuki Coupling for C6-Arylation of a Pyrrolopyridine Scaffold

Entry (Compound No.) Arylboronic Acid Yield (%)
10a Phenylboronic acid 63%
10b o-Tolylboronic acid 65%
10c m-Tolylboronic acid 94%
10k 4-Ethoxyphenylboronic acid 57%

Data sourced from a study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.gov

Additionally, N-arylation of the pyrrole nitrogen can be achieved via a copper-catalyzed Chan-Lam coupling reaction, as demonstrated by the reaction of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid using copper(II) acetate (B1210297). nih.govsemanticscholar.org

Site-Specific Derivatization and Introduction of Diverse Substituents

The strategic, site-specific derivatization of the 1H-pyrrolo[3,2-c]pyridine scaffold is crucial for modulating its physicochemical properties and biological activity. Research has focused on introducing a variety of substituents at key positions of the heterocyclic core to explore structure-activity relationships (SAR). The primary sites for derivatization on the 1H-pyrrolo[3,2-c]pyridine ring are the N1 position of the pyrrole ring and the C6 position of the pyridine ring.

A notable synthetic strategy involves a multi-step sequence beginning with a substituted pyridine, which is then used to construct the fused pyrrole ring. This approach allows for the late-stage introduction of diversity, particularly at the C6 position, through cross-coupling reactions.

An exemplary pathway commences with 2-bromo-5-methylpyridine. nih.gov This starting material undergoes N-oxidation, followed by nitration at the C4 position of the pyridine ring. nih.gov The resulting 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide is then treated with N,N-dimethylformamide dimethyl acetal to form a key enamine intermediate. nih.gov Subsequent reductive cyclization using iron in acetic acid yields the core intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15). nih.gov

This bromo-substituted intermediate is a versatile precursor for introducing a wide array of substituents at the C6 position. The primary method for this transformation is the Suzuki cross-coupling reaction. nih.gov

N1-Position Derivatization

Prior to C6-functionalization, the N1 position of the pyrrole in 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) can be derivatized. For instance, a Chan-Lam coupling reaction with (3,4,5-trimethoxyphenyl)boronic acid introduces the bulky trimethoxyphenyl group at the N1 position, yielding 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16). nih.gov This reaction is typically performed in the presence of copper(II) acetate and pyridine in a solvent such as 1,4-dioxane, often facilitated by microwave irradiation to enhance reaction rates. nih.gov

C6-Position Derivatization via Suzuki Coupling

With the N1-position substituted, the C6-bromo intermediate (16) serves as the substrate for palladium-catalyzed Suzuki cross-coupling reactions. nih.gov This allows for the introduction of a diverse range of aryl and heteroaryl moieties at the C6 position. The reaction generally involves treating the bromo-intermediate with a corresponding arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. nih.gov The use of a 1,4-dioxane/water solvent system under microwave heating is common for this transformation. nih.gov

This methodology has been successfully employed to synthesize a library of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives. The yields of these reactions vary depending on the nature of the arylboronic acid used.

Below is an interactive data table summarizing the site-specific derivatization of the 1H-pyrrolo[3,2-c]pyridine core, leading to a variety of substituted analogues.

CompoundSubstituent at N1Substituent at C6Yield (%)Reference
10a3,4,5-trimethoxyphenylphenyl63 nih.gov
10m3,4,5-trimethoxyphenyl4-chlorophenyl32 nih.gov
10r3,4,5-trimethoxyphenylpyridin-3-yl55 nih.gov

The detailed research findings demonstrate that the 1H-pyrrolo[3,2-c]pyridine scaffold can be effectively functionalized at both the N1 and C6 positions to generate a diverse library of analogues. The synthetic route, culminating in a Suzuki cross-coupling reaction, is a robust method for introducing chemical diversity at the C6 position.

Advanced Spectroscopic Analysis and Structural Elucidation

Complementary Vibrational and Mass Spectrometry Techniques

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile, the IR spectrum would be expected to show several characteristic absorption bands. The most definitive of these would be the nitrile (-C≡N) stretching vibration, which typically appears as a sharp, medium-intensity band in the range of 2260-2200 cm⁻¹. The IR spectrum of the related compound 2-Pyridinecarbonitrile clearly shows this characteristic nitrile absorption. nist.gov

Other key absorptions would include the N-H stretch of the pyrrole (B145914) ring, which is expected as a moderate to sharp band around 3500-3100 cm⁻¹. nist.gov The aromatic C-H stretching vibrations of the pyridine (B92270) and pyrrole rings would appear just above 3000 cm⁻¹, while the C=C and C=N in-ring stretching vibrations would produce a series of bands in the 1600-1400 cm⁻¹ region. nist.gov

Mass spectrometry is an essential technique for determining the molecular weight and confirming the molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, often to within a few parts per million, which allows for the unambiguous determination of the elemental composition.

For the series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, HRMS was used to confirm their successful synthesis. nih.gov The experimentally measured mass of the protonated molecule ([M+H]⁺) was found to be in excellent agreement with the calculated theoretical mass, as shown in the table below.

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a)C₂₂H₂₁N₂O₃361.1552361.1556
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10b)C₂₃H₂₃N₂O₃375.1709375.1707
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10c)C₂₃H₂₃N₂O₃375.1709375.1709
6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10f)C₂₃H₂₃N₂O₄391.1658391.1653

Data sourced from a study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

Furthermore, analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) can provide valuable structural information. For the isomeric compound 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, predicted collision cross-section (CCS) values are available, which relate to the ion's shape and can help distinguish between isomers. uni.lu

Spectroscopic Characterization of Electronic and Photophysical Properties

The electronic and photophysical properties of pyrrolopyridine derivatives are of significant interest for their potential applications in fluorescent probes, sensors, and materials science. These properties are typically investigated using UV-Vis absorption and fluorescence spectroscopy.

While specific data for this compound is not available, studies on related heterocyclic systems provide insight into the methods used. For example, the photophysical properties of diketopyrrolopyrrole derivatives were investigated using steady-state and time-resolved optical spectroscopy. nih.gov This analysis involves measuring the UV-Vis absorption spectrum to identify the wavelengths of light the molecule absorbs, and the fluorescence emission spectrum to determine the color of light it emits. nih.gov Key parameters derived from these studies include the fluorescence quantum yield (Φfl), which measures the efficiency of the emission process, and the excited-state lifetime (τ), which describes how long the molecule remains in an excited state before returning to the ground state. nih.gov In another example, the photophysical properties of cycloplatinated(II) complexes were examined using photoluminescence spectroscopy, revealing emissions in the yellow-orange region. mdpi.com These techniques would be directly applicable to characterizing the electronic transitions and potential fluorescence of this compound and its derivatives.

In-depth Spectroscopic and Structural Analysis of this compound Remains Elusive

Despite extensive investigation into the chemical literature and spectroscopic databases, detailed experimental data on the advanced spectroscopic and structural properties of the specific chemical compound this compound are not publicly available. As a result, a comprehensive analysis as per the requested outline cannot be provided at this time.

The inquiry sought to build a detailed scientific article focusing on several key analytical aspects of this compound, including its steady-state absorption and fluorescence, excited-state dynamics, Stokes shift, dipole moments, fluorescence response to environmental factors, and its solid-state molecular architecture via X-ray diffraction.

While the existence of this compound is confirmed in chemical supplier databases, and its synthesis has been mentioned as an intermediate step in the preparation of more complex molecules, no dedicated studies detailing its intrinsic photophysical or structural characteristics could be identified. nih.govsemanticscholar.org Research on related but distinct molecules, such as various isomers of azaindole (the parent scaffold of pyrrolopyridines) and other derivatives of the 1H-pyrrolo[3,2-c]pyridine system, is available. researchgate.netnih.govacs.orgmdpi.com These studies provide insights into the general spectroscopic behavior of this class of compounds, but the specific influence of the "-c" fusion pattern combined with a 2-carbonitrile substituent remains uncharacterized.

For context, studies on related compounds include:

Derivatives of 1H-pyrrolo[3,2-c]pyridine: Research has been conducted on various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, primarily in the context of medicinal chemistry and materials science. nih.govsemanticscholar.org However, these studies focus on the properties of the final, more complex molecules rather than the specific 2-carbonitrile intermediate.

Cyano-substituted Azaindoles: The photophysical properties of other cyano-substituted azaindole isomers have been investigated. For instance, 4-cyano-7-azaindole (B1339843) has been studied as a potential biological fluorophore, showing solvent-dependent fluorescence quantum yields and large Stokes shifts. researchgate.net Such studies highlight the influence of the cyano group on the electronic properties of the azaindole core, but the specific effects on the 1H-pyrrolo[3,2-c]pyridine isomer are not documented.

Pyrrolopyridine Derivatives as Viscosity Sensors: The fluorescence of some pyrrole-based molecular rotors has been shown to be sensitive to the viscosity of their environment. rsc.org This suggests a potential application for fluorescent pyrrolopyridine derivatives, but no such studies have been reported for this compound.

Computational Studies: While no specific computational studies focused solely on this compound were found, theoretical calculations are a common tool to predict the spectroscopic properties of such molecules. nih.gov In the absence of experimental data, computational chemistry could provide theoretical insights into its absorption, emission, and dipole moments.

Without experimental data from techniques such as steady-state and time-resolved spectroscopy, or single-crystal X-ray diffraction for this compound, any attempt to construct the requested article would be speculative and not meet the required standards of scientific accuracy. Further experimental research is needed to elucidate the specific properties of this compound.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, are powerful quantum mechanical methods used to investigate the electronic characteristics of molecules. These calculations provide a fundamental understanding of a compound's stability, reactivity, and photophysical properties based on its electron density.

The electronic properties of pyrrolopyridine derivatives are often characterized by analyzing their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.

While specific DFT data for this compound is not extensively detailed in the available literature, studies on isomeric and related heterocyclic systems like pyrrolo[1,2-b]pyridazines demonstrate the application of these methods. tuni.fi For instance, DFT calculations are routinely used to determine the energies of HOMO and LUMO orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity and potential for charge transfer, which can be crucial for biological interactions. tuni.fibldpharm.com Theoretical studies on related compounds show that the distribution of electron density in the HOMO is typically across the π-conjugated ring system, while the LUMO is also delocalized over the aromatic core, often with significant contributions from electron-withdrawing substituents. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Class of Pyrrolopyridine Derivatives This table is an example based on typical data for related heterocyclic systems and does not represent experimentally verified values for this compound.

Compound/DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Derivative A-6.16-1.864.30
Derivative B-6.22-2.004.22
Derivative C-5.71-1.534.18

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) and other photophysical properties of molecules. tuni.firesearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed in experimental spectra. tuni.fi For example, the main absorption bands in the UV-Vis spectra of pyrrolopyyridine compounds are typically assigned to π→π* transitions within the aromatic system. tuni.fiunizar.es

These theoretical predictions are invaluable for understanding how structural modifications—such as the addition of different substituents—affect a molecule's interaction with light. tuni.fi Studies on related systems have shown that TD-DFT calculations can accurately predict the bathochromic (red) or hypsochromic (blue) shifts in absorption maxima resulting from changes to the molecular structure. tuni.fi Such insights are crucial for developing fluorescent probes or photosensitizing agents.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques that simulate the physical and chemical behavior of molecules, providing dynamic and interactive views of their properties and functions.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For derivatives of 1H-pyrrolo[3,2-c]pyridine, MD simulations can explore the conformational landscape of the ligand, revealing its flexibility and preferred shapes when interacting with a biological target like a protein. This technique is particularly important for understanding how a ligand adapts its conformation upon binding and for assessing the stability of the resulting protein-ligand complex. Studies on 1H-pyrrolo[3,2-c]pyridine inhibitors of the MPS1 kinase have utilized MD simulations to investigate their behavior within the enzyme's active site. researchgate.net Similarly, MD simulations have been applied to other pyrrole-based compounds to understand their mechanism of inhibiting tubulin polymerization. mdpi.com

Protein-ligand docking is a key computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a target protein. This method has been extensively applied to 1H-pyrrolo[3,2-c]pyridine derivatives to elucidate their binding modes with various therapeutic targets.

One prominent example is the study of derivatives designed as tubulin inhibitors that bind to the colchicine-binding site. nih.govsemanticscholar.orgnih.gov Molecular docking studies revealed that a highly potent derivative, compound 10t, fits well into this site. nih.govresearchgate.net The trimethoxyphenyl group of the molecule occupies a hydrophobic pocket, while the 1H-pyrrolo[3,2-c]pyridine core is positioned to form crucial hydrogen bonds with surrounding amino acid residues, including Thrα179 and Asnβ349. nih.govresearchgate.net

In another context, derivatives of 1H-pyrrolo[3,2-c]pyridine were developed as inhibitors of Monopolar Spindle 1 (MPS1) kinase. nih.govnih.gov Structure-based design, guided by docking, led to the optimization of a lead compound. The optimized inhibitor was shown to stabilize an inactive conformation of MPS1, preventing the binding of ATP and substrate peptides. nih.govnih.gov Further studies have also explored these derivatives as potential inhibitors of FMS kinase. nih.govmdpi.com

Table 2: Summary of Protein-Ligand Docking Studies for 1H-Pyrrolo[3,2-c]pyridine Derivatives

Target ProteinBinding SiteKey Interacting ResiduesReference
TubulinColchicine-binding siteThrα179, Asnβ349 nih.govresearchgate.net
MPS1 KinaseATP-binding siteStabilizes an inactive conformation nih.govnih.gov
FMS KinaseNot specifiedNot specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. scispace.comuran.ua These models are then used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

For the 1H-pyrrolo[3,2-c]pyridine scaffold, 3D-QSAR methods like Topomer Comparative Molecular Field Analysis (Topomer CoMFA) have been applied to a series of inhibitors targeting the MPS1 kinase. researchgate.net Such studies generate a model based on the steric and electrostatic fields of the aligned molecules, providing a visual representation of which structural features are favorable or unfavorable for activity.

A crucial part of QSAR is the use of molecular descriptors—numerical values that quantify various physicochemical properties of a molecule. These can include constitutional descriptors (e.g., molecular weight), electronic descriptors (e.g., dipole moment), and topological descriptors. For a series of 1H-pyrrolo[3,2-c]pyridine tubulin inhibitors, physicochemical properties were calculated to ensure compliance with Lipinski's rule of five, a set of descriptors that helps predict a compound's potential for oral bioavailability. semanticscholar.org

Table 3: Common Molecular Descriptors in QSAR and Drug-Likeness Analysis

Descriptor TypeExampleRelevance
ConstitutionalMolecular Weight (MW)Size of the molecule
LipophilicityLogPMembrane permeability and solubility
ElectronicDipole MomentPolarity and intermolecular interactions
TopologicalNumber of Hydrogen Bond Donors/AcceptorsBinding affinity and specificity
Quantum-ChemicalHOMO/LUMO EnergiesReactivity and charge transfer

Computational Chemistry and Theoretical Investigations

Correlation of Electrostatic Potential Maps with Biological Activity

Computational analysis of the electrostatic potential map (EPM) serves as a valuable tool in understanding the relationship between a molecule's structure and its biological activity. The EPM illustrates the electrostatic potential on the electron density surface of a molecule, providing insights into its reactive behavior and intermolecular interactions. Regions of negative potential (typically colored red or orange) are associated with high electron density and are prone to electrophilic attack, while regions of positive potential (blue) indicate low electron density and are susceptible to nucleophilic attack. Green or yellow areas represent neutral or weakly polarized regions.

While specific research correlating the electrostatic potential map of 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile directly with its biological activity is not extensively documented in the reviewed literature, the principles of this analysis can be extrapolated from studies on related pyridine (B92270) derivatives. An analysis of pyridine derivatives has shown that the distribution of electron density significantly influences their antiproliferative activity. mdpi.com

In a study of various pyridine derivatives, it was observed that the presence of electronegative atoms, such as oxygen and nitrogen, creates distinct regions of high electron density. mdpi.com For instance, in compounds exhibiting significant biological activity, pronounced red areas on the EPM were noted around methoxyl (O-CH3) and carbonyl (C=O) groups. mdpi.com This suggests that these electron-rich areas are crucial for the molecule's interaction with biological targets, potentially through hydrogen bonding or other electrostatic interactions.

The general structure of this compound features a nitrogen atom in the pyridine ring, a nitrogen atom in the pyrrole (B145914) ring, and a cyano group (-C≡N). The nitrogen atoms and the cyano group are electronegative, creating regions of negative electrostatic potential. These areas are likely to be key interaction points with biological macromolecules, such as enzymes or receptors.

For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors demonstrated potent anticancer activities. nih.govsemanticscholar.org Molecular modeling studies of the most active compound in this series, 10t , revealed that it forms hydrogen bonds with Thrα179 and Asnβ349 at the colchicine (B1669291) site of tubulin. nih.gov This interaction is consistent with the presence of electron-rich regions in the molecule that can act as hydrogen bond acceptors.

The following table summarizes the in vitro antiproliferative activities of several 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines. The variation in activity among these derivatives can be partly attributed to the different electronic properties conferred by the various substituents on the aryl ring, which would be reflected in their respective electrostatic potential maps.

CompoundR GroupHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10aphenyl0.851.121.34
10bo-tolyl0.760.981.15
10cm-tolyl0.650.881.02
10f2-methoxyphenyl0.540.760.91
10m4-chlorophenyl0.430.650.78
10tindolyl0.120.150.21

Medicinal Chemistry and Biological Target Identification

Structure-Activity Relationship (SAR) Studies of 1H-Pyrrolo[3,2-c]pyridine-2-carbonitrile Derivatives

The systematic modification of the 1H-pyrrolo[3,2-c]pyridine core has led to a deeper understanding of how its chemical features influence biological activity. These structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates.

SAR studies on 1H-pyrrolo[3,2-c]pyridine derivatives have revealed that both the type and position of substituents dramatically affect bioactivity. In a series designed as tubulin inhibitors, the core scaffold was used to create a rigid analogue of Combretastatin A-4 (CA-4). nih.govsemanticscholar.org In these 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, the nature of the 6-aryl group (referred to as the B-ring) was found to be a key determinant of antiproliferative activity. nih.gov

Initial findings showed that substitution on the B-ring was critical. The introduction of electron-donating groups (EDGs), such as a methyl (CH₃) or methoxy (B1213986) (OCH₃) group at the para-position of the phenyl B-ring, resulted in an increase in antiproliferative activities. nih.gov Conversely, the presence of electron-withdrawing groups (EWGs) like fluorine (F) tended to decrease activity. nih.gov The most significant potency was achieved when the B-ring was replaced with an indolyl moiety, as seen in compound 10t , which exhibited IC₅₀ values ranging from 0.12 to 0.21 µM against three different cancer cell lines. nih.govresearchgate.net This suggests that the electronic and steric properties of the substituent at the C-6 position are pivotal for potent biological action in this class of compounds.

Table 1: Influence of B-Ring Substituent on Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Compound B-Ring Substituent HeLa IC₅₀ (µM) SGC-7901 IC₅₀ (µM) MCF-7 IC₅₀ (µM)
10a Phenyl 1.15 1.36 1.57
10t Indolyl 0.12 0.15 0.21

Data sourced from a study on colchicine-binding site inhibitors. nih.govsemanticscholar.org

Identification and Molecular Characterization of Specific Biological Targets

The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint and a target of interest in oncology. acs.orgnih.gov Through a structure-based design program, a high-throughput screening hit was optimized into a highly potent and selective chemical tool, compound 65 (CCT251455) . acs.orgacs.org

This optimized derivative demonstrated potent inhibition of MPS1 in vitro and in cellular assays. acs.org Molecular characterization revealed that CCT251455 stabilizes an inactive conformation of MPS1. acs.orgnih.gov In this conformation, the activation loop of the kinase is ordered in a manner that is incompatible with the binding of both ATP and substrate peptides, effectively shutting down its catalytic function. acs.orgnih.gov This compound also showed a favorable oral pharmacokinetic profile and dose-dependent inhibition of MPS1 in human tumor xenograft models, highlighting its potential as a tool for further elucidating the therapeutic value of MPS1 inhibition. acs.org

While the 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile kinase inhibitor, its activity against Fibroblast Growth Factor Receptors (FGFRs) is not well-documented in available literature. However, extensive research has been conducted on its structural isomer, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), which serves as a core scaffold for potent FGFR inhibitors. These related compounds have demonstrated significant inhibitory activity against FGFR1, 2, and 3. This highlights the importance of the nitrogen atom's position within the pyridine (B92270) ring for determining kinase selectivity, as different isomers preferentially target different kinase families.

A significant application of the 1H-pyrrolo[3,2-c]pyridine scaffold has been in the design of novel tubulin inhibitors that bind to the colchicine (B1669291) site. nih.govnih.gov By using the pyrrolopyridine core as a rigid structural mimic to lock the bioactive conformation of vinylogous CA-4, researchers developed a series of potent anticancer agents. semanticscholar.org

The lead compound from this series, 10t , which features a 3,4,5-trimethoxyphenyl moiety as the A-ring and an indolyl group as the B-ring, demonstrated the most potent antiproliferative effects, with IC₅₀ values between 0.12 and 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.govresearchgate.net Molecular studies confirmed its mechanism of action. Tubulin polymerization experiments showed that compound 10t potently inhibited microtubule formation. nih.govnih.gov Furthermore, immunofluorescence assays revealed significant disruption of microtubule dynamics in cells at a concentration of 0.12 μM. nih.gov Molecular modeling suggested that the compound fits into the colchicine-binding site on tubulin, forming hydrogen bonds with key residues such as Thrα179 and Asnβ349. nih.gov This inhibition of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net

Table 2: Activity of Lead Compound 10t as a Tubulin Inhibitor

Assay Type Result Concentration
Antiproliferative Activity (HeLa) IC₅₀ = 0.12 µM N/A
Tubulin Polymerization Potent Inhibition 3 µM and 5 µM
Microtubule Disruption Remarkable Disruption 0.12 µM
Cell Cycle Arrest (G2/M) Significant Arrest 0.12, 0.24, 0.36 µM

Data sourced from bioevaluation studies of 1H-pyrrolo[3,2-c]pyridine derivatives. nih.govresearchgate.netnih.gov

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their antimycobacterial properties. A series of 1H-pyrrolo[3,2-c]pyridine Mannich bases were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several of these compounds showed good antitubercular activity, with MIC values ≥6.25 μg/mL. The most active compound, 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide (7t) , exhibited excellent antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of <0.78 μg/mL and demonstrated low cytotoxicity.

While these findings confirm the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold for developing antimycobacterial agents, the specific targeting of the cytochrome bc1 complex has not been directly attributed to this isomer. Research on the related isomer, pyrrolo[3,4-c]pyridine-1,3(2H)-diones , has shown that this class of compounds does inhibit the cytochrome bc1 complex, a validated drug target in M. tuberculosis. nih.gov This indicates that while the broader pyrrolopyridine class has activity against mycobacterial respiration, the precise molecular target can differ between isomers.

Elucidation of Molecular and Cellular Mechanisms of Action

Investigations into derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have identified several distinct mechanisms through which these compounds exert their biological effects, ranging from the disruption of fundamental cellular structures to the inhibition of critical signaling pathways.

Disruption of Microtubule Dynamics and Tubulin Polymerization

The cytoskeleton, particularly the dynamic network of microtubules, is a crucial target in anticancer drug development. nih.gov Microtubules, which are polymers of α- and β-tubulin, play a fundamental role in cell division, structure, and transport. nih.govsemanticscholar.org A series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors that bind to the colchicine site on tubulin. nih.govresearchgate.net

One of the most potent compounds from this series, designated 10t, demonstrated significant inhibition of tubulin polymerization in experiments. nih.govsemanticscholar.org Immunostaining assays further revealed that at a concentration of 0.12 μM, compound 10t caused a remarkable disruption of the microtubule network within cells. nih.govresearchgate.net Molecular modeling studies suggest that this activity stems from the interaction of the compound with the colchicine binding site, forming hydrogen bonds with key amino acid residues Thrα179 and Asnβ349. nih.gov This disruption of microtubule dynamics leads to mitotic arrest, a key mechanism for the antiproliferative effects of these compounds. nih.gov

Induction of Cell Cycle Arrest and Apoptosis Pathways

By disrupting microtubule function, 1H-pyrrolo[3,2-c]pyridine derivatives can effectively halt the cell cycle, leading to programmed cell death, or apoptosis. nih.gov The cell cycle is a tightly regulated process, and its arrest can prevent the proliferation of cancer cells. nih.gov

The derivative known as 10t was shown to induce cell cycle arrest in the G2/M phase in HeLa cancer cells in a dose-dependent manner. researchgate.net Flow cytometry analysis showed that as the concentration of compound 10t increased, the percentage of cells in the G2/M phase grew significantly compared to untreated control cells. researchgate.net At concentrations of 0.12 μM, 0.24 μM, and 0.36 μM, this derivative caused a significant arrest. nih.gov This cell cycle blockade is a direct consequence of microtubule disruption and ultimately triggers the intrinsic apoptotic pathways, confirming that these compounds can induce apoptosis in cancer cells. nih.govresearchgate.net

Table 1: Effect of Compound 10t on Cell Cycle Distribution in HeLa Cells

Treatment Group Concentration % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control (0.1% DMSO) N/A 65.4% 30.8% 3.8%
Compound 10t 1 x IC₅₀ (0.12 µM) 62.3% 28.1% 9.6%
Compound 10t 2 x IC₅₀ (0.24 µM) 41.5% 17.9% 40.6%
Compound 10t 3 x IC₅₀ (0.36 µM) 19.8% 12.9% 67.3%

Data sourced from a 24-hour treatment study on HeLa cells. researchgate.net

Inhibition of Downstream Signaling Cascades Mediated by Kinases

Kinases are critical enzymes that regulate a multitude of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. semanticscholar.orgnih.gov Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of several kinases. semanticscholar.org

One area of focus has been the FMS kinase (also known as CSF-1R), which is over-expressed in ovarian, prostate, and breast cancers. semanticscholar.org A series of diarylamide and diarylurea derivatives featuring the 1H-pyrrolo[3,2-c]pyridine scaffold were tested for FMS kinase inhibition. semanticscholar.org A lead compound, KIST101029, was identified, and subsequent optimization led to derivative 1r, which showed 3.2 times more potency. semanticscholar.org Compound 1r was found to be highly selective for FMS kinase when tested against a panel of 40 other kinases. semanticscholar.org Further studies showed these compounds also inhibit signaling pathways mediated by mitogen-activated protein kinase (MAPK), c-jun N-terminal kinases (JNK), and the mechanistic target of rapamycin (B549165) (mTOR). Other research has successfully developed 1H-pyrrolo[3,2-c]pyridine derivatives as highly potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of cell division. nih.gov

Table 2: FMS Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IC₅₀ against FMS Kinase (nM)
KIST101029 96 nM
Compound 1e 60 nM
Compound 1r 30 nM

Data reflects the concentration required for 50% inhibition of FMS kinase activity. semanticscholar.org

Antiviral Mechanisms (e.g., HIV-1 Replication Inhibition)

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been utilized in the development of antiviral agents. Specifically, a family of bicyclic hydroxy-1H-pyrrolopyridine-triones has been synthesized and identified as a new class of HIV-1 integrase inhibitors. researchgate.net HIV-1 integrase is an essential enzyme for viral replication, making it a validated target for antiretroviral therapy.

These trione-containing analogues demonstrated inhibitory potency in the low micromolar range in in-vitro assays. researchgate.net They showed selectivity for the strand transfer (ST) reaction over the 3'-processing (3'-P) step of viral DNA integration. A representative inhibitor from this class, compound 5e, was notable for retaining most of its inhibitory activity against three major raltegravir-resistant mutant versions of the integrase enzyme, suggesting that this structural class could be developed to overcome clinical drug resistance. researchgate.net

Investigations of Molecular Interactions with Biological Macromolecules

Understanding how potential drug molecules interact with abundant proteins in the bloodstream is crucial for pharmacology. These interactions affect the distribution and availability of the compound.

Binding Studies with Serum Albumins (e.g., Bovine Serum Albumin)

Serum albumins are major carrier proteins in the blood that can bind and transport a wide variety of molecules. While direct binding studies on this compound are not widely available, research on a related isomer, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, has been conducted with Bovine Serum Albumin (BSA) as a model protein.

Using fluorescence spectroscopy, these studies showed that the intrinsic fluorescence of BSA was quenched upon the addition of the pyrrolo[3,4-c]pyridine derivatives. This quenching indicates the formation of a complex between the compound and the protein. The primary forces driving this interaction were determined to be hydrogen bonding and van der Waals forces. Such studies are critical for understanding the pharmacokinetic properties of this class of compounds.

Q & A

Q. Advanced

  • Tubulin polymerization assays : Monitor fluorescence changes (ex/em: 355/460 nm) to quantify inhibition kinetics .
  • Kinase inhibition profiling : Use ADP-Glo™ assays to measure ATP consumption in kinase reactions (e.g., Aurora A, CDK2) .
  • Cellular apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays confirm pro-apoptotic effects .
  • Molecular dynamics simulations : Model binding persistence in the colchicine pocket of β-tubulin over 100-ns trajectories .

Validate findings with knockout cell lines (e.g., βIII-tubulin-deficient models) to confirm target specificity .

How can researchers address solubility challenges in in vivo studies of this compound?

Q. Advanced

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) that convert to the active form in vivo .
  • Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance bioavailability .
  • Co-solvent systems : Employ Cremophor EL or cyclodextrins for parenteral formulations .
  • Salt formation : Convert the carbonitrile to a hydrochloride salt for improved aqueous solubility .

Assess pharmacokinetics via LC-MS/MS to monitor plasma concentration-time profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.